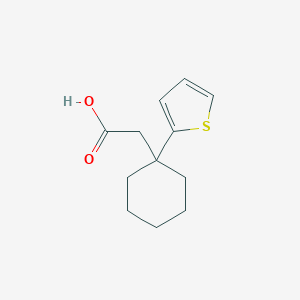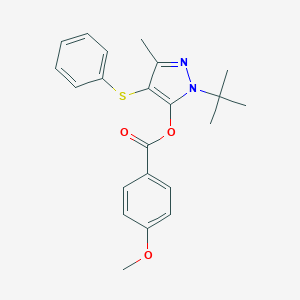
(1-Thien-2-ylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Thien-2-ylcyclohexyl)acetic acid, commonly known as TCCA, is a chemical compound that is widely used in scientific research. It is a non-steroidal anti-inflammatory drug that has been shown to have potential therapeutic benefits in a variety of conditions.
作用機序
TCCA works by inhibiting the production of prostaglandins, which are molecules that play a key role in inflammation. It does this by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. By inhibiting COX-2, TCCA reduces inflammation and pain.
Biochemical and Physiological Effects:
TCCA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that play a key role in inflammation. It has also been shown to reduce the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation. In addition, TCCA has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
One advantage of using TCCA in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying inflammation and related conditions. However, one limitation of using TCCA is that it can be difficult to work with due to its low solubility in water.
将来の方向性
There are a number of future directions for research on TCCA. One area of interest is the potential use of TCCA in the treatment of cancer. TCCA has been shown to have anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of TCCA in the treatment of Alzheimer's disease. TCCA has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Finally, there is interest in developing new formulations of TCCA that are more soluble in water, which would make it easier to work with in lab experiments.
合成法
TCCA can be synthesized by reacting thioanisole with cyclohexylmagnesium bromide, followed by oxidation with potassium permanganate. The yield of this reaction is typically around 70%.
科学的研究の応用
TCCA has been extensively studied in scientific research for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
特性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
2-(1-thiophen-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C12H16O2S/c13-11(14)9-12(6-2-1-3-7-12)10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,13,14) |
InChIキー |
LHTSRQLXJHHJJP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=CS2 |
正規SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
